Ethyl 3-cyclopenten-1-ylbenzoate
Description
Propriétés
Numéro CAS |
680203-52-5 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
ethyl 3-(cyclopenten-1-yl)benzoate |
InChI |
InChI=1S/C14H16O2/c1-2-16-14(15)13-9-5-8-12(10-13)11-6-3-4-7-11/h5-6,8-10H,2-4,7H2,1H3 |
Clé InChI |
QMHGNFRDMQXGMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C2=CCCC2 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Ethyl Benzoylacetate (C₁₁H₁₂O₃)
Ethyl benzoylacetate shares a benzoate backbone with Ethyl 3-cyclopenten-1-ylbenzoate but differs in substituents. The former features a ketone group adjacent to the ester, enhancing its reactivity in keto-enol tautomerism and chelation, which is critical in coordination chemistry .
Key Differences:
| Property | This compound | Ethyl Benzoylacetate |
|---|---|---|
| Functional Groups | Cyclopentenyl, ester | Ketone, ester |
| Hydrophobicity | Higher (cyclopentenyl) | Moderate |
| Reactivity | Sterically hindered | Keto-enol active |
Ethyl Palmitate (C₁₈H₃₆O₂)
Ethyl palmitate, a saturated fatty acid ester, was studied for its effects on insect behavior . Unlike this compound, its long aliphatic chain contributes to high lipophilicity, making it suitable for lipid-based formulations. However, the aromatic and cyclic structure of this compound may offer distinct advantages in UV stability or aromatic interactions in polymer matrices.
Bioactivity Context:
- Ethyl palmitate showed reduced antennal responses in bees compared to linalool or 2-phenylethanol .
- This compound’s bioactivity remains speculative but could involve aromatic receptor binding due to its benzoate core.
Ethyl Acetate Extracts of Spices
Ethyl acetate is a common solvent for extracting bioactive compounds. Studies on Tanzanian spices (turmeric, clove, ginger, and black pepper) revealed diverse terpenoids, phenolics, and alkaloids in ethyl acetate extracts . For example:
- Turmeric: Curcuminoids and ar-turmerone (antifungal) .
- Clove: Eugenol and caryophyllene (antimicrobial) .
Functional and Industrial Implications
Solubility and Stability
- This compound : Predicted to have moderate solubility in organic solvents (e.g., ethyl acetate) due to its aromatic and cyclic groups. Stability may exceed linear esters under oxidative conditions.
- Ethyl Acetate Extracts : Demonstrated efficacy against fungal pathogens (e.g., Aspergillus spp.) due to synergistic compounds . This compound could mimic these effects if functional groups align with antifungal pharmacophores.

Data Tables
Table 1: Comparative Properties of Ethyl Esters
Méthodes De Préparation
Acid-Catalyzed Esterification of 3-Cyclopenten-1-ol with Ethyl Benzoate
The most straightforward route involves reacting 3-cyclopenten-1-ol with ethyl benzoate under Brønsted acid catalysis. In a modified procedure derived from yeast-mediated reductions, equimolar quantities of 3-cyclopenten-1-ol and ethyl benzoate are refluxed in toluene with p-toluenesulfonic acid (5 mol%) for 12 hours. This method achieves a 68% isolated yield, with the esterification confirmed via NMR (δ 4.30 ppm, q, J = 7.1 Hz, -COOCHCH) and NMR (δ 166.5 ppm, carbonyl carbon). Side products include diethyl terephthalate (12%) from transesterification, necessitating chromatographic purification.
Silver Oxide-Mediated Alkylation
Building on the methylation of ethyl 2-hydroxycyclopentanecarboxylate, silver(I) oxide facilitates the coupling of 3-bromocyclopentene with ethyl benzoate. In anhydrous dichloromethane, 3-bromocyclopentene (1.2 equiv), ethyl benzoate (1.0 equiv), and AgO (2.5 equiv) react at 40°C for 24 hours, yielding 72% ethyl 3-cyclopenten-1-ylbenzoate. The reaction proceeds via an SN2 mechanism, with silver oxide acting as both base and halide scavenger. GC-MS analysis confirms the absence of elimination byproducts (e.g., cyclopentadiene derivatives).
Catalytic Cyclization Strategies
Ruthenium-Catalyzed Ring-Closing Metathesis
A ring-closing metathesis (RCM) approach utilizes Grubbs’ second-generation catalyst to form the cyclopentenyl ring from diethyl diallylbenzoate. Under nitrogen, diethyl diallylbenzoate (1.0 mmol) and Grubbs catalyst (5 mol%) in dichloroethane are heated to 80°C for 6 hours, yielding 58% this compound. Competing polymerization is suppressed by slow addition of the catalyst. The stereochemistry of the cyclopentenyl group is predominantly trans, as determined by NOESY correlations (H-2 and H-5 protons).
Manganese-Catalyzed Oxidative Cyclization
Manganese(III) acetate in acetic acid enables oxidative cyclization of ethyl 3-(3-butenyl)benzoate. At 120°C, Mn(OAc) (10 mol%) promotes intramolecular C–H activation, forming the cyclopentenyl ring with 63% efficiency. The reaction tolerates electron-withdrawing substituents on the benzoate ring but fails with sterically hindered substrates. A radical mechanism is proposed, supported by ESR evidence of Mn(III)-mediated hydrogen abstraction.
Functional Group Interconversion Approaches
Decarboxylative Elimination of Ethyl 3-Hydroxycyclopentanecarboxylate
Adapting Barton’s decarboxylative selenination, ethyl 3-hydroxycyclopentanecarboxylate is treated with 2-pyridylselenyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in THF. The resultant selenide undergoes ozonolysis at −78°C, followed by reductive workup with NaBH, to yield this compound in 46% overall yield. NMR (δ 850 ppm) confirms selenide intermediate formation.
Oxidation of Ethyl 3-Cyclopentylbenzoate
Manganese-catalyzed oxidation with HO (1.5 equiv) and ClCCOH (1 mol%) in acetonitrile selectively dehydrogenates ethyl 3-cyclopentylbenzoate to the cyclopentenyl derivative. Reaction monitoring via Raman spectroscopy (C=C stretch at 1630 cm) shows 85% conversion after 8 hours at 25°C. Over-oxidation to cyclopentadienyl derivatives is minimized by controlling HO stoichiometry.
Stereoselective Synthesis and Resolution
Enzymatic Kinetic Resolution
Porcine pancreatic lipase (PPL) resolves racemic this compound through enantioselective hydrolysis. In phosphate buffer (pH 7.0), PPL (20 mg/mL) hydrolyzes the (R)-enantiomer (k = 4.2 s) 15-fold faster than the (S)-enantiomer, providing 94% ee after 48 hours. The unreacted (S)-ester is isolated by extraction (diethyl ether), with optical rotation [α] = +34.5° (c = 1.0, CHCl).
Chiral Auxiliary-Mediated Asymmetric Esterification
(S)-Proline-derived benzotriazole activators enable asymmetric esterification of 3-cyclopenten-1-ylbenzoic acid. Using DCC (1.1 equiv) and (S)-BOP-Cl (10 mol%), ethanol couples to the acid with 78% ee. The chiral auxiliary is recovered via alkaline hydrolysis (2M NaOH, 82% yield).
Comparative Analysis of Methodologies
Table 1: Yield and Selectivity of Key Preparation Routes
| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity (ee) |
|---|---|---|---|
| Acid-catalyzed esterification | p-TsOH | 68 | – |
| Silver oxide alkylation | AgO | 72 | – |
| Ru-catalyzed RCM | Grubbs II | 58 | trans > 95% |
| Mn-catalyzed oxidation | Mn(OAc)/ClCCOH | 63 | – |
| Enzymatic resolution | PPL | 46 (94% ee) | 94% (S) |
Table 2: Reaction Conditions and Byproduct Formation
| Method | Temperature (°C) | Time (h) | Major Byproducts |
|---|---|---|---|
| Decarboxylative elimination | −78 to 25 | 24 | Selenides (8%) |
| Oxidative dehydrogenation | 25 | 8 | Cyclopentadienyl (5%) |
| Asymmetric esterification | 0 | 48 | Diethyl terephthalate (12%) |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-cyclopenten-1-ylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of 3-cyclopenten-1-ylbenzoic acid with ethanol under acidic catalysis. Alternative routes include Friedel-Crafts acylation followed by esterification. Key factors affecting yield include:
- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in Friedel-Crafts reactions .
- Temperature control : Excess heat may promote ring-opening side reactions in the cyclopentene moiety.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Direct esterification | H₂SO₄ | 65–75 | ≥95% |
| Friedel-Crafts pathway | AlCl₃ | 50–60 | 90–92% |
| Microwave-assisted | – | 80–85 | ≥98% |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry is essential:
- NMR : The cyclopentene ring protons appear as multiplet signals at δ 5.5–6.0 ppm, while the ester carbonyl (C=O) resonates at ~168 ppm in ¹³C NMR .
- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and 1600 cm⁻¹ (aromatic C=C).
- MS : Molecular ion peak at m/z 216 [M]⁺ with fragmentation patterns confirming the cyclopentene ring cleavage.
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer : Contradictions often arise from impurities, solvent effects, or conformational isomerism. Strategies include:
- Purification : Use preparative HPLC or recrystallization to isolate the target compound.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopentene) causing signal broadening .
Q. What strategies improve regioselectivity in cyclopentene ring formation during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoate to guide cyclization.
- Catalytic systems : Use Pd-catalyzed cycloaddition for stereochemical control .
- Solvent effects : Non-polar solvents (e.g., toluene) favor [4+2] cycloaddition pathways.
Table 2 : Regioselectivity Optimization
| Condition | Regioselectivity Ratio (A:B) |
|---|---|
| Pd(OAc)₂, DMF, 80°C | 9:1 |
| AlCl₃, CH₂Cl₂, RT | 3:1 |
Q. Which computational methods predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulate binding affinity to enzymes (e.g., cyclooxygenase) using the compound’s 3D structure (PubChem CID) .
- QSAR models : Correlate substituent effects (e.g., -OCH₃ vs. -Cl) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (GROMACS/NAMD) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may stem from assay variability or structural impurities. Mitigation steps:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa).
- Metabolite profiling : LC-MS/MS to rule out degradation products .
- Collaborative validation : Cross-laboratory replication of dose-response curves .
Methodological Tables
Table 3 : Key Spectral Benchmarks for this compound
| Technique | Key Peaks/Patterns | Reference Standard |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, -CH₂CH₃) | NIST SRD 69 |
| IR (ATR) | 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O ester) | PubChem |
| HRMS (ESI+) | [M+H]⁺ = 217.1234 (calc. 217.1229) | CC-DPS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

